1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a sulfanylidene group, and a pyridoindole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione typically involves multiple steps, starting with the preparation of the pyridoindole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the pyridoindole core or the fluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group or the diazinane ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the fluorophenyl ring .
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interfere with viral replication by targeting viral proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and fluorophenyl-containing molecules, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Fluorophenylthiosemicarbazides: Compounds with antiviral properties.
Pyridoindole derivatives: Molecules with potential anticancer and antimicrobial activities
Uniqueness
1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H19FN4O2S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H19FN4O2S/c23-13-7-5-12(6-8-13)11-27-21(29)17(20(28)26-22(27)30)19-18-15(9-10-24-19)14-3-1-2-4-16(14)25-18/h1-8,17,19,24-25H,9-11H2,(H,26,28,30) |
InChI Key |
OMNRVWUKDDBODN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4C(=O)NC(=S)N(C4=O)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.